3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate

Epigenetics Histone Demethylase KDM4A

3-(4-Bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate (CAS 845631-31-4) is a synthetic chromen-4-one derivative featuring a 4-bromophenyl substituent at the 3-position, a methyl group at the 2-position, and a dimethylcarbamate ester at the 7-position. The compound is structurally related to a series of potent histone lysine demethylase 4 (KDM4) inhibitors described in the patent and primary literature.

Molecular Formula C19H16BrNO4
Molecular Weight 402.244
CAS No. 845631-31-4
Cat. No. B2589102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate
CAS845631-31-4
Molecular FormulaC19H16BrNO4
Molecular Weight402.244
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N(C)C)C3=CC=C(C=C3)Br
InChIInChI=1S/C19H16BrNO4/c1-11-17(12-4-6-13(20)7-5-12)18(22)15-9-8-14(10-16(15)24-11)25-19(23)21(2)3/h4-10H,1-3H3
InChIKeyRNSSRSQIUPVXCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate (CAS 845631-31-4): Chemical Profile for KDM4-Targeted Procurement


3-(4-Bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate (CAS 845631-31-4) is a synthetic chromen-4-one derivative featuring a 4-bromophenyl substituent at the 3-position, a methyl group at the 2-position, and a dimethylcarbamate ester at the 7-position [1]. The compound is structurally related to a series of potent histone lysine demethylase 4 (KDM4) inhibitors described in the patent and primary literature [2]. Its molecular architecture, particularly the combination of the electron-withdrawing bromophenyl group and the hydrogen-bond-capable dimethylcarbamate, positions it as a non-fluorinated, ester-based probe within a chemical landscape dominated by analogs with alternative C-7 substituents (e.g., morpholine carboxylate, benzoate, propanoate) or a des-methyl C-2 position [1][2].

Procurement Risk: Why a Standard Chromen-4-one Analog Cannot Replace 3-(4-Bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate in KDM4 Studies


The KDM4 inhibitory pharmacophore is acutely sensitive to both the C-2 substituent and the C-7 ester moiety. The disclosed structure-activity relationships (SAR) reveal that the presence of a C-2 methyl group is essential for potent cellular antiproliferative activity, and modification of the C-7 ester significantly alters target engagement profiles [1]. Uncontrolled substitution with a des-methyl analog (e.g., 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate) or an alternate ester (e.g., morpholine carboxylate) introduces a high risk of loss in KDM4A binding affinity and diminished cellular pharmacodynamic response, as evidenced by the sharp SAR gradients within the published inhibitor series [1]. Consequently, generic interchange without confirmation of these specific structural features is likely to produce non-equivalent pharmacological results.

Quantitative Differentiation of 3-(4-Bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate against Closest Structural Analogs


KDM4A Binding Affinity: 770 nM Kd versus Des-2-Methyl Analog

The target compound demonstrates a binding affinity (Kd) of 770 nM for the KDM4A catalytic domain, as determined by a competitive binding assay [1]. This value is derived from the same assay platform that profiled a series of chromen-4-one inhibitors in the ACS Med. Chem. Lett. (2017) disclosure. While a direct, side-by-side Kd value for the des-2-methyl analog (3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate) is not publicly reported, the publication's SAR table establishes that removal of the C-2 methyl group results in a >10-fold loss of KDM4A enzymatic inhibitory potency (IC50) across multiple matched molecular pairs [2]. By class-level inference, the presence of the C-2 methyl group on the target compound is expected to contribute a >10-fold affinity advantage over its des-methyl counterpart.

Epigenetics Histone Demethylase KDM4A

ABCB1 (P-glycoprotein) Modulation: Chemosensitization Potentiation in K562/A02 Cells

In a functional assay, the target compound potentiates adriamycin-induced cytotoxicity in human K562/A02 multidrug-resistant leukemia cells, with a measured adriamycin IC50 of 51.34 ± 5.1 µM in the presence of the compound (vs. vehicle control) after 48-hour treatment [1]. This activity indicates the compound's ability to inhibit ABCB1-mediated drug efflux. No comparable functional chemosensitization data are available for the nearest structural analogs (e.g., morpholine carboxylate or benzoate derivatives) in this specific cellular model, establishing this dimethylcarbamate ester as a unique probe for multidrug resistance studies within this chemical series.

Multidrug Resistance ABCB1 Chemosensitization

Structure-Activity Relationship Differentiation: C-7 Dimethylcarbamate vs. Morpholine Carboxylate and Benzoate Esters

The dimethylcarbamate group at C-7 is a critical determinant of biological profile. In the KDM4 inhibitor series, the dimethylcarbamate ester is associated with balanced lipophilicity (cLogP ~3.98) and hydrogen-bonding capacity (topological polar surface area 96.76 Ų) [1]. Replacement of the dimethylcarbamate with a morpholine carboxylate (cLogP ~4.5 predicted) or a bulky benzoate ester significantly increases lipophilicity, which is correlated with reduced solubility and altered pharmacokinetic behavior in vivo . Quantitative solubility measurements for the exact analogs are not publicly available, but the class-level trend shows that C-7 dimethylcarbamates maintain superior aqueous solubility (>10 µg/mL in pH 7.4 buffer) compared to their morpholine carboxylate counterparts, a critical parameter for cell-based assay reproducibility.

Medicinal Chemistry Structure-Activity Relationship Ester Bioisosteres

Validated Application Scenarios for 3-(4-Bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate in Preclinical Research


KDM4A Target Engagement Studies in Epigenetic Oncology Models

With a measured Kd of 770 nM for the KDM4A catalytic domain [1], this compound serves as a competent starting probe for cellular thermal shift assays (CETSA) or competitive binding studies aimed at demonstrating KDM4A engagement. The presence of the C-2 methyl group, inferred to provide >10-fold affinity enhancement over the des-methyl analog based on published SAR [2], makes it the preferred choice over the commercially available 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate for experiments where target residency must be maximized.

Multidrug Resistance Reversal Screening in Hematological Cancer Cell Lines

The compound has documented functional activity as an ABCB1 chemosensitizer, potentiating adriamycin toxicity in K562/A02 cells with a measured adriamycin IC50 of 51.34 µM [1]. This specific phenotype is unreported for the closest structural analogs (morpholine carboxylate, benzoate), making this dimethylcarbamate ester uniquely suitable for pilot screens aimed at identifying chromen-4-one-based ABCB1 modulators. Researchers can use this compound as a benchmark for subsequent structure-activity optimization efforts targeting multidrug resistance.

Chemical Tool for KDM4 Selectivity Profiling Panels

Within the chromen-4-one chemical class, the 4-bromophenyl substituent at C-3 and the dimethylcarbamate at C-7 collectively contribute to a distinct selectivity signature across the KDM4 family (KDM4A-E) [1]. Procurement of this compound enables its inclusion in selectivity panels alongside fluorinated KDM inhibitors to delineate bromine-dependent versus fluorine-dependent pharmacophores, supporting rational design of subtype-selective epigenetic probes.

Quote Request

Request a Quote for 3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.